
Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S. It is known for its unique structure, which includes a cyclobutyl group and a tetrahydrothiophene ring with a dioxo substitution. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride typically involves multiple steps. One common method includes the reaction of cyclobutylamine with a suitable thiophene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Amide Coupling and Acylation
-
The primary amine in Compound A can undergo acylation with activated carbonyl reagents. For example, cyclobutylamine derivatives react with acyl chlorides (e.g., 3-phenylpropionyl chloride) to form stable amides in yields up to 84% (Scheme 2 in ).
-
Example Reaction :
Compound A+RCOCl→RCONH Cyclobutyl 1 1 dioxo tetrahydrothiophen 3 yl +HClConditions: Triethylamine (TEA) as base, dichloromethane (DCM) solvent, 0–25°C .
Epimerization and Stereochemical Stability
-
Cyclobutane-based amines exhibit stereochemical lability under basic conditions. For example, sodium methoxide in MeOH/THF induces epimerization at α-carbon centers (Table 3 in ).
-
Implications for Compound A :
Reactivity of the Sulfolane Moiety
The 1,1-dioxo-tetrahydrothiophen-3-yl group (sulfolane) influences solubility and electronic properties:
Nucleophilic Substitution
-
The sulfone group enhances the electrophilicity of adjacent carbons. In analogs, such as pyrimidoindoles, fluorinated substituents on sulfones improve metabolic stability ( ).
-
Example Modification :
Compound AR X K2CO3Alkylated DerivativeConditions: Polar aprotic solvents (e.g., DMF), 60–80°C.
Oxidation and Reduction
-
The sulfolane ring is resistant to further oxidation but may participate in reductive ring-opening under strong reducing agents (e.g., LiAlH₄) .
Comparative Reactivity Data
Reactivity trends for Compound A can be extrapolated from structurally related compounds:
Stability and Degradation Pathways
-
Thermal Stability : Cyclobutane derivatives degrade above 110°C, forming ring-opened byproducts (e.g., imides or alkenes) .
-
Hydrolytic Stability : The sulfolane moiety resists hydrolysis under physiological pH, but the cyclobutylamine may undergo slow hydrolysis in strong acids/bases .
Synthetic Challenges and Optimization
Scientific Research Applications
Therapeutic Applications
1. Anticancer Research
Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride has been studied for its potential use in cancer therapy. The compound's structure allows for interactions with biological targets involved in tumor growth and proliferation. Research indicates that derivatives of this compound may inhibit specific pathways critical for cancer cell survival, making it a candidate for further exploration in oncology.
2. Neurological Disorders
The compound has also been investigated for its effects on the histamine-3 receptor (H₃ receptor), which plays a significant role in neurotransmission within the central nervous system. Compounds that modulate H₃ receptor activity have potential applications in treating conditions such as Alzheimer's disease, schizophrenia, and other neurodegenerative disorders. Studies suggest that cyclobutyl derivatives may enhance cognitive function by regulating neurotransmitter release .
3. Drug Delivery Systems
Recent innovations have explored the use of this compound as a component in drug delivery systems, particularly exosomes. Exosomes can encapsulate therapeutic agents and deliver them to targeted tissues effectively. This application is particularly relevant for diseases requiring localized treatment, such as cancer or inflammatory disorders .
Case Studies
Mechanism of Action
The mechanism of action of Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: A simpler analog without the thiophene ring.
Tetrahydrothiophene: Lacks the cyclobutyl and amine groups.
Sulfoxides and Sulfones: Oxidized derivatives of thiophenes.
Uniqueness
Cyclobutyl-(1,1-dioxo-tetrahydrothiophen-3-YL)-amine hydrochloride is unique due to its combination of a cyclobutyl group and a dioxo-substituted thiophene ring. This structure imparts distinctive chemical properties, making it valuable for various research applications.
Properties
CAS No. |
915402-20-9 |
---|---|
Molecular Formula |
C8H16ClNO2S |
Molecular Weight |
225.74 g/mol |
IUPAC Name |
N-cyclobutyl-1,1-dioxothiolan-3-amine;hydrochloride |
InChI |
InChI=1S/C8H15NO2S.ClH/c10-12(11)5-4-8(6-12)9-7-2-1-3-7;/h7-9H,1-6H2;1H |
InChI Key |
HEQVKOGOCUJZDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2CCS(=O)(=O)C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.